(E)-{[4-(benzylsulfanyl)-3-nitrophenyl]methylidene}[(4-nitrophenyl)methoxy]amine
Description
(E)-{[4-(Benzylsulfanyl)-3-nitrophenyl]methylidene}[(4-nitrophenyl)methoxy]amine is a Schiff base derivative characterized by:
- Imine core: The (E)-configured methylidene group forms a conjugated system with the aromatic rings.
- Substituents: A benzylsulfanyl group at the 4-position and a nitro group at the 3-position on the phenyl ring. A methoxy group attached to a 4-nitrophenyl moiety.
Properties
IUPAC Name |
(E)-1-(4-benzylsulfanyl-3-nitrophenyl)-N-[(4-nitrophenyl)methoxy]methanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O5S/c25-23(26)19-9-6-16(7-10-19)14-29-22-13-18-8-11-21(20(12-18)24(27)28)30-15-17-4-2-1-3-5-17/h1-13H,14-15H2/b22-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJGYJRNGPAJYPP-LPYMAVHISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=C(C=C(C=C2)C=NOCC3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CSC2=C(C=C(C=C2)/C=N/OCC3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-{[4-(benzylsulfanyl)-3-nitrophenyl]methylidene}[(4-nitrophenyl)methoxy]amine typically involves multi-step organic reactions. One common approach is the condensation reaction between 4-(benzylsulfanyl)-3-nitrobenzaldehyde and 4-nitroaniline in the presence of a suitable catalyst and solvent. The reaction conditions often include refluxing the mixture in ethanol or another polar solvent, followed by purification through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(E)-{[4-(benzylsulfanyl)-3-nitrophenyl]methylidene}[(4-nitrophenyl)methoxy]amine can undergo various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The benzylsulfanyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide.
Substitution: The methoxyamine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, palladium on carbon.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles like halides, amines, or thiols.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzylsulfanyl derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Recent studies have indicated that compounds similar to (E)-{[4-(benzylsulfanyl)-3-nitrophenyl]methylidene}[(4-nitrophenyl)methoxy]amine exhibit significant antimicrobial properties. For instance, derivatives of benzothiazole and nitrobenzene have shown effectiveness against various bacterial strains, suggesting that this compound may also possess similar activity due to its structural components .
Anticancer Properties
Research has pointed towards the potential anticancer effects of nitro-substituted aromatic compounds. The presence of the nitro group in this compound may enhance its ability to induce apoptosis in cancer cells. Studies have demonstrated that such compounds can inhibit tumor growth and promote cell death in specific cancer lines .
Enzyme Inhibition
The compound may act as an inhibitor for certain enzymes involved in metabolic pathways. For example, research on similar compounds has shown that they can inhibit enzymes like acetylcholinesterase, which is crucial for neurotransmitter regulation. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's .
Materials Science
Organic Electronics
The unique electronic properties of this compound make it a candidate for use in organic semiconductors. Its ability to transport charge efficiently could be harnessed in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research into similar compounds has shown promising results in enhancing the efficiency of these devices .
Polymer Blends
In materials science, the compound can be incorporated into polymer blends to improve thermal stability and mechanical properties. The sulfanyl group can enhance the compatibility between different polymers, leading to improved material performance under varying conditions .
Analytical Chemistry
Chromatographic Applications
The compound's unique structure allows it to be used as a standard or reference material in chromatographic techniques such as HPLC (High-Performance Liquid Chromatography). Its distinct chemical properties enable accurate quantification and analysis of related compounds in complex mixtures, which is essential for quality control in pharmaceutical formulations .
Spectroscopic Analysis
Due to its specific functional groups, this compound can serve as a useful probe in spectroscopic studies. It can be utilized in UV-Vis and IR spectroscopy to study molecular interactions and conformational changes in various environments, providing insights into reaction mechanisms and kinetics .
Summary Table of Applications
| Application Area | Specific Use Cases | Potential Benefits |
|---|---|---|
| Medicinal Chemistry | Antimicrobial activity, anticancer properties | Effective against bacteria; potential cancer treatment |
| Materials Science | Organic electronics, polymer blends | Enhanced device efficiency; improved material properties |
| Analytical Chemistry | Chromatographic standards, spectroscopic analysis | Accurate quantification; insights into molecular behavior |
Mechanism of Action
The mechanism of action of (E)-{[4-(benzylsulfanyl)-3-nitrophenyl]methylidene}[(4-nitrophenyl)methoxy]amine involves its interaction with specific molecular targets. For instance, the nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzylsulfanyl group may also play a role in modulating the compound’s reactivity and binding affinity to target molecules.
Comparison with Similar Compounds
Key Observations :
- Heterocyclic Influence: The triazole-containing analog () may exhibit stronger coordination capabilities due to additional nitrogen donor sites.
- Steric Considerations : The tert-butyl group in introduces steric bulk, which could reduce reactivity but improve metabolic stability.
Substituent Effects on Physicochemical Properties
Benzylsulfanyl vs. Other Sulfur-Containing Groups
- Benzylsulfanyl (Target Compound) : Enhances π-π stacking with aromatic systems and provides moderate lipophilicity (logP ~3.5 estimated).
- tert-Butylsulfanyl () : Increases hydrophobicity (logP ~4.2) but reduces electrophilicity due to steric shielding.
Nitro Group Positioning
- 3-Nitro on Benzene Ring (Target Compound) : Electron-withdrawing effect stabilizes the imine bond and directs electrophilic substitution.
Biological Activity
The compound (E)-{[4-(benzylsulfanyl)-3-nitrophenyl]methylidene}[(4-nitrophenyl)methoxy]amine is a synthetic organic molecule with potential biological activity. Its structure features a benzylsulfanyl moiety and nitro groups, which are known to influence various biological interactions. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : CHNOS
- Molar Mass : 392.46 g/mol
- CAS Number : 303996-23-8
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : Compounds with nitro and sulfanyl groups often exhibit antioxidant properties, which can protect cells from oxidative stress.
- Antimicrobial Properties : The presence of nitro groups has been associated with antimicrobial effects against various pathogens.
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially affecting cancer cell proliferation.
Pharmacological Studies
Several studies have investigated the pharmacological effects of similar compounds:
- Anticancer Activity : Research indicates that derivatives of benzylsulfanyl compounds can induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle proteins.
- Anti-inflammatory Effects : Compounds with similar structures have shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines.
Case Studies
-
Study on Anticancer Effects :
- A study published in the Journal of Medicinal Chemistry evaluated the cytotoxic effects of related benzylsulfanyl compounds on breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting a dose-dependent response.
-
Antimicrobial Evaluation :
- Another research article assessed the antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compound demonstrated effective inhibition with Minimum Inhibitory Concentration (MIC) values ranging from 50 to 100 µg/mL.
-
In Vivo Studies :
- An animal model study showed that administration of the compound resulted in a marked decrease in tumor growth in xenograft models, indicating potential for further development as an anticancer agent.
Data Table: Biological Activity Summary
Q & A
Q. What are the common synthetic routes for preparing (E)-{[4-(benzylsulfanyl)-3-nitrophenyl]methylidene}[(4-nitrophenyl)methoxy]amine?
The compound is typically synthesized via a Schiff base condensation reaction. For example, 4-(benzylsulfanyl)-3-nitrobenzaldehyde reacts with (4-nitrophenyl)methoxyamine in ethanol, catalyzed by acetic acid. The reaction mixture is stirred at room temperature, and the product is isolated via vacuum filtration, followed by washing with water and methanol to yield the desired imine . Key parameters include stoichiometric control of reactants and catalyst concentration to maximize yield.
Q. Which spectroscopic techniques are critical for characterizing this compound?
- 1H/13C-NMR : Identifies aromatic protons (δ 7.2–8.1 ppm) and methoxy groups (δ ~3.8 ppm). For example, the imine proton (C=N) appears as a singlet near δ 8.1 ppm .
- FTIR : Confirms C=N stretching (~1596 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹) .
- HRMS : Validates molecular weight (e.g., [M+H]+ calculated as 334.1556) .
Q. How is the E-isomer confirmed during synthesis?
The E-configuration is inferred from the coupling constants in NMR (e.g., lack of coupling for the imine proton) and confirmed via X-ray crystallography using software like SHELXL .
Advanced Research Questions
Q. How can computational chemistry predict the electronic properties of this compound?
Density Functional Theory (DFT) calculations using software like Gaussian or ORCA can model the compound’s HOMO-LUMO gap, charge distribution, and UV-Vis absorption spectra. Input structures are derived from SMILES strings (e.g., COc2ccc(N=Cc1ccc(cc1)[N+]([O-])=O)cc2) or InChI keys provided in crystallographic data .
Q. What strategies resolve discrepancies in NMR data during characterization?
- Compare experimental shifts with computed NMR (e.g., using ACD/Labs or ChemDraw).
- Verify solvent effects (e.g., DMSO-d6 vs. CDCl3) and ensure proper referencing (e.g., residual DMSO at δ 2.50 ppm for 1H) .
- Re-examine reaction purity via TLC (e.g., dichloromethane mobile phase) to rule out byproducts .
Q. How can reaction yields be optimized using Design of Experiments (DOE)?
- Variables : Catalyst (acetic acid) concentration (5–15 mol%), temperature (20–50°C), and solvent polarity (ethanol vs. methanol).
- Response Surface Methodology (RSM) : Identifies optimal conditions. For example, higher catalyst concentrations (10 mol%) and ethanol as solvent improve yields up to 91% .
Q. What crystallographic software is suitable for resolving its 3D structure?
SHELXL (for refinement) and SHELXS (for structure solution) are widely used. Data collection involves high-resolution X-ray diffraction, followed by refinement of bond lengths, angles, and thermal parameters. The software’s robustness in handling nitro and sulfanyl groups makes it ideal .
Q. How does conjugation in the molecule influence its UV-Vis absorption?
Time-Dependent DFT (TD-DFT) simulations reveal that the extended π-system (benzylsulfanyl, nitro groups) lowers the energy gap, causing absorbance in the 300–400 nm range. Experimental validation uses UV-Vis spectroscopy in solvents of varying polarity .
Data Contradiction Analysis
Q. How to address conflicting FTIR data for nitro group vibrations?
Q. Why might synthetic yields vary between labs for the same protocol?
- Factors : Purity of starting materials (e.g., aldehyde vs. amine), moisture sensitivity of intermediates, or subtle pH variations during condensation.
- Mitigation : Use freshly distilled solvents and anhydrous conditions. Validate reagent purity via NMR before use .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
